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molecular formula C3H9O6P B094121 sn-Glycerol 3-phosphate CAS No. 17989-41-2

sn-Glycerol 3-phosphate

Cat. No. B094121
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-GSVOUGTGSA-N
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Patent
US05508182

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Step Three
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is thoroughly extracted with water (3×150 ml)
CUSTOM
Type
CUSTOM
Details
all solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting aqueous solution is concentrated under vacuum to 75 ml
CUSTOM
Type
CUSTOM
Details
to form a precipitate
WAIT
Type
WAIT
Details
to settle overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
suspension is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid material is dried over CaSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
P(=O)(O)(O)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05508182

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Step Three
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is thoroughly extracted with water (3×150 ml)
CUSTOM
Type
CUSTOM
Details
all solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting aqueous solution is concentrated under vacuum to 75 ml
CUSTOM
Type
CUSTOM
Details
to form a precipitate
WAIT
Type
WAIT
Details
to settle overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
suspension is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid material is dried over CaSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
P(=O)(O)(O)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05508182

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C1C([N+]([O-])=O)=CC=C([O:16][P:17](O)([OH:19])=[O:18])C=1.C(O)C>C(OC)(C)(C)C>[P:17]([O:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4])([OH:19])([OH:18])=[O:16]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Step Three
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is thoroughly extracted with water (3×150 ml)
CUSTOM
Type
CUSTOM
Details
all solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting aqueous solution is concentrated under vacuum to 75 ml
CUSTOM
Type
CUSTOM
Details
to form a precipitate
WAIT
Type
WAIT
Details
to settle overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
suspension is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid material is dried over CaSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
P(=O)(O)(O)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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